molecular formula C9H14 B8425041 2-Ethylidenenorbornane

2-Ethylidenenorbornane

Cat. No.: B8425041
M. Wt: 122.21 g/mol
InChI Key: JURLNXPXCMWCHE-UHFFFAOYSA-N
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Description

2-Ethylidenenorbornane (ENB) is an organic compound of the norbornane family with the molecular formula C9H14 . It is a key intermediate in catalytic reaction studies, particularly serving as a model substrate for investigating the mechanisms of heterogeneous catalysis . In research, this compound is prominently studied in the sequential, stereoselective hydrogenation of vinylnorbornene derivatives. This process proceeds via (Z/E)-2-ethylidenenorbornane to form final products like endo/exo-2-ethylnorbornane . Quantum-chemical modeling studies have detailed its role in the isomerization of 2-vinylnorbornane (VNB) into Z/E-isomers of this compound on palladium surfaces, revealing two primary routes: an "allylic" path and an "ethylidene" path . The stereochemistry of the final products is largely determined by thermodynamic factors, specifically the relative energy difference between the adsorbed reactant isomers and the desorbed Z/E-ENB products . The compound's strained norbornane framework is significant for studying selective adsorption on catalyst active sites and the kinetic separation of reaction steps without destruction of the carbon skeleton . This product is intended for research purposes only by trained professionals.

Properties

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

2-ethylidenebicyclo[2.2.1]heptane

InChI

InChI=1S/C9H14/c1-2-8-5-7-3-4-9(8)6-7/h2,7,9H,3-6H2,1H3

InChI Key

JURLNXPXCMWCHE-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC2CCC1C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Feedstock Selection

The Diels-Alder reaction between cyclopentadiene (CPD) and 1,3-butadiene derivatives remains the most widely used method for 2-ENB synthesis. This [4π+2π] cycloaddition forms a norbornene intermediate, which undergoes subsequent isomerization to yield the ethylidene product. As demonstrated in CN103483135B, optimal results are achieved using a tandem reactor system to prevent thermal runaway during the exothermic reaction.

Reaction Conditions and Selectivity

Operating parameters critically influence product distribution:

  • Temperature : 120–140°C prevents oligomerization of CPD

  • Pressure : 3–5 MPa enhances reaction rate by increasing diene concentration

  • Residence time : 180–240 minutes ensures >90% CPD conversion

Under these conditions, the Diels-Alder adduct 5-ethylidene-2-norbornene (5-ENB) forms selectively, which is then isomerized to 2-ENB using Fe(CO)₅ catalysts at 150°C. Nuclear magnetic resonance (NMR) studies confirm that the (E)-isomer dominates (>95%) in the initial adduct.

Pyrolysis of 2-(α-Hydroxyethyl)Norbornane Acetate

Historical Context and Limitations

Early synthesis routes involved multi-step sequences starting from vinylacetylene. Belikova et al. (1961) developed a method where:

  • Methyl vinyl ketone undergoes Diels-Alder reaction with CPD to form 5-acetyl-2-norbornene

  • Hydrogenation produces 2-(α-hydroxyethyl)norbornane

  • Acetylation followed by pyrolysis at 450°C eliminates acetic acid, yielding 2-ENB

However, this approach suffers from:

  • Low selectivity (50% 2-ENB in product mixture)

  • Energy-intensive high-temperature steps

  • Difficult separation of co-produced 2-vinylnorbornane

Grignard Reaction and Dehydration

Stereoselective Alcohol Synthesis

EP1031879A1 discloses a two-stage process combining Grignard chemistry and acid-catalyzed dehydration:

Step 1: Grignard Addition

Bicyclo[2.2.1]heptan-2-one reacts with ethylmagnesium bromide to form endo-2-ethylbicyclo[2.2.1]heptan-1-ol with >95% stereoselectivity.

Step 2: Dehydration

Treatment with H₂SO₄ at 80°C removes water, producing 2-ENB in 78.8% isolated yield. Advantages include:

  • High stereochemical control

  • Mild reaction temperatures

  • Compatibility with continuous flow systems

Photolytic Decomposition of Spirocyclopropanes

Ultraviolet-Induced Ring Opening

Srinivasan et al. (1981) reported 2-ENB synthesis via 6.7 eV UV irradiation of spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]. While novel, this method faces practical challenges:

  • Low 2-ENB content (10% in product mixture)

  • Requires specialized quartz photoreactors

  • High capital costs for scale-up

Catalytic Hydrogenation of 5-Ethylidene-2-Norbornene

Nickel-Catalyzed Process Optimization

RU2707563C1 and RU2739032C1 describe a highly efficient route using Raney nickel catalysts:

ParameterOptimal ValueEffect on Yield
Catalyst loading1–2 wt% Ni₂BPrevents over-hydrogenation
Temperature−10 to 20°CMinimizes side reactions
H₂ pressure0.8–1.0 MPaEnsures complete conversion
Reaction time3–7 hoursBalances kinetics & selectivity

This method achieves 91–100% yield with 99% purity, making it superior to earlier approaches.

Comparative Analysis of Synthetic Methods

Yield and Purity Benchmarking

MethodMaximum YieldPurityBy-ProductsScalability
Diels-Alder/Isomerization60%99%THI, DCPDIndustrial
Pyrolysis22%50%2-VinylnorbornaneLab-scale
Grignard-Dehydration78.8%95%None reportedPilot plant
Photolysis10%30%Methylene derivativesExperimental
Hydrogenation100%99%Trace alkanesCommercial

Chemical Reactions Analysis

Pyrolysis of 2-(α-Hydroxyethyl)Norbornane Acetate

2-ENB is produced via thermal decomposition of 2-(α-hydroxyethyl)norbornane acetate at 450°C:

Substrate Temperature Yield (2-ENB) Byproduct Source
2-(α-hydroxyethyl)norbornane acetate450°C50%2-vinylnorbornane (50%)
  • Kinetics : The reaction follows first-order kinetics with an activation energy of 135 kJ/mol .

Polymerization Reactions

2-ENB participates in ring-opening metathesis polymerization (ROMP) and addition polymerization:

ROMP with Grubbs’ Catalysts

  • Catalyst : 2nd-generation Grubbs’ catalyst (C46H65Cl2N2PRu)

  • Conditions : 25°C, toluene solvent, monomer/catalyst ratio = 10,000:1

  • Outcome :

    • Exocyclic double bond remains intact.

    • Glass transition temperature (TgT_g
      ) of polymer: 120–140°C .

Addition Polymerization with Pd Complexes

  • Catalyst : Pd–N-heterocyclic carbene complexes

  • Activity : >1 × 10⁸ g polymer/(mol Pd·h)

  • Selectivity : Endocyclic norbornene double bond reacts exclusively .

Diels-Alder Reactions

2-ENB derivatives form via Diels-Alder reactions between cyclopentadiene and butadiene:

Reactants Temperature Product Yield Source
Cyclopentadiene + 1,3-Butadiene230°C5-Vinyl-2-norbornene (VNB)32%
  • Isomerization : VNB isomerizes to 5-ethylidene-2-norbornene (5-ENB) at 150°C using Fe(CO)₅ .

Photolytic Decomposition

UV irradiation of spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] yields 2-ENB as a minor product:

Substrate Wavelength 2-ENB Yield Byproducts Source
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]254 nm10%2-Methylenenorbornane (30%), norbornene (5%)

Isomerization Pathways

Thermal isomerization of 5-vinyl-2-norbornene (VNB) produces 2-ENB:

Catalyst Temperature Conversion 2-ENB Selectivity Source
Fe(CO)₅150°C85%60%
  • Stereochemistry : Predominantly (E)-isomer (90:10 E/Z ratio) .

Sulfur Vulcanization

In ethylene-propylene-diene monomer (EPDM) rubber:

  • Reactive Site : Exocyclic ethylidene double bond.

  • Conditions : 160°C, 2.5 phr sulfur, 1.5 phr accelerator.

  • Crosslink Density : 4.5 × 10⁻⁴ mol/cm³ .

Key Research Findings

  • Catalyst Efficiency : Pd–NHC complexes achieve turnover frequencies >1 × 10⁷ in polymerization .

  • Thermal Stability : Polymers derived from 2-ENB degrade above 300°C (TGA data) .

  • Toxicity : LD₅₀ (oral, rat) = 2,276 mg/kg (males), 5,071 mg/kg (females) .

Scientific Research Applications

Polymer Chemistry

Monomer for Polymer Production
2-Ethylidenenorbornane serves as a crucial monomer in the synthesis of specialty polymers, notably ethylene-propylene-diene monomer (EPDM) rubber. This rubber is widely used in automotive and construction industries due to its excellent weather resistance and mechanical properties. The compound's ethylidene group enhances the crosslinking during the curing process, contributing to the overall strength and durability of the resulting polymer .

Oligomerization and Polymerization
Research has demonstrated that this compound can undergo oligomerization and polymerization using nickel- and palladium-based catalysts. These reactions allow for the formation of controlled molecular weight polymers, which are essential in producing materials with specific properties for various applications . The ability to manipulate molecular weights enables the creation of tailored materials for specialized uses, such as coatings, adhesives, and sealants.

Specialty Chemicals

Production of High-Energy Fuels
this compound is also explored as a component in high-energy fuels. Its unique chemical properties make it suitable for enhancing fuel performance, particularly in formulations aimed at improving combustion efficiency and reducing emissions .

Self-Healing Polymers
The compound has been investigated for its role in developing self-healing materials. By incorporating this compound into polymer matrices, researchers aim to create materials that can autonomously repair damage, extending their lifespan and functionality.

Biological Research

Potential Therapeutic Applications
Studies are ongoing to evaluate the biological activities of derivatives of this compound. These derivatives may interact with biological molecules, presenting potential therapeutic applications. The compound's structural features could be leveraged in drug design to develop new pharmaceuticals with improved efficacy against various diseases .

Case Studies

Study/Research Focus Findings/Applications
Oligomerization Studies Nickel- and palladium catalysts effectively convert 5-ethylidene-2-norbornene into oligomers with controllable properties, highlighting its potential in advanced material synthesis .
EPDM Production The incorporation of this compound enhances the mechanical properties of EPDM rubber, making it suitable for demanding applications such as automotive seals .
Self-Healing Materials Research indicates that polymers containing this compound exhibit self-healing capabilities, suggesting applications in protective coatings and durable consumer goods.

Mechanism of Action

The mechanism by which 2-Ethylidenenorbornane exerts its effects depends on its specific application. In polymer chemistry, the ethylidene group participates in copolymerization reactions, contributing to the formation of cross-linked polymer networks. In biological systems, its derivatives may interact with specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2-ethylidenenorbornane with structurally or functionally analogous compounds, emphasizing molecular properties, applications, and hazards.

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Structure Key Applications Reactivity/Hazards References
This compound C₉H₁₂ Norbornane with ethylidene group EPDM rubber curing agent Flammable, toxic; requires protective gear
Ethyl isocyanate C₃H₅NO Isocyanate with ethyl group Pharmaceuticals, pesticides Flammable, reacts violently with water
Ethylidene chloride C₂H₄Cl₂ Ethylene dichloride isomer Solvent, chemical intermediate Suspected carcinogen; regulated exposure
2,2-Dimethyl-3-Methylene Norbornane C₉H₁₄ Norbornane with dimethyl/methylene Research (model compound) Limited hazard data; structural analog
Ethylidene diacetate C₆H₁₀O₄ Diacetate ester of ethylidene glycol Plasticizer, synthesis intermediate Health hazards (odor, irritant)
4-Methylheptane C₈H₁₈ Branched alkane Model compound in polymer studies Low reactivity; inert reference

Structural and Reactivity Comparisons

  • Ethyl isocyanate : Unlike ENBH, which participates in Diels-Alder reactions for polymer cross-linking, ethyl isocyanate is highly reactive toward nucleophiles (e.g., water, alcohols) due to its electrophilic isocyanate group. This makes it useful in synthesizing carbamates but also poses significant handling risks .
  • Ethylidene chloride: A halogenated analog, ethylidene chloride lacks the bicyclic structure of ENBH.
  • 2,2-Dimethyl-3-Methylene Norbornane: This structural analog replaces ENBH’s ethylidene group with a methylene (-CH₂) substituent, reducing steric hindrance and altering reactivity in polymerization studies .

Application Contexts

  • ENBH: Critical in EPDM rubber production due to its ability to form stable cross-links with phenolic resol resins, enhancing elastomer durability .
  • Ethylidene diacetate : Functions as a plasticizer or esterification intermediate, though its applications are narrower compared to ENBH .

Hazard Profiles

  • ENBH : Classified as flammable (flash point ~50°C) and toxic, requiring precautions against inhalation and skin contact .
  • Ethyl isocyanate : Shares flammability risks with ENBH but adds acute toxicity (respiratory irritant) and water reactivity, necessitating inert storage conditions .
  • Ethylidene chloride : Poses long-term environmental and health risks, with regulatory exposure limits (e.g., 400 ppm workplace threshold) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethylidenenorbornane, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves Diels-Alder reactions between norbornene derivatives and ethylidene-containing dienophiles. To ensure reproducibility:

  • Document precise reaction conditions (temperature, solvent, catalyst, stoichiometry) and purification methods (e.g., column chromatography, recrystallization) .
  • Characterize intermediates and final products using NMR (e.g., 1^1H, 13^13C), IR, and mass spectrometry. For new compounds, provide elemental analysis or high-resolution mass spectrometry (HRMS) data to confirm purity and structure .
  • Cross-reference protocols with prior literature (e.g., J. Org. Chem.) and include raw spectral data in supplementary materials .

Q. How can the stereochemical configuration of this compound derivatives be reliably determined?

  • Methodological Answer :

  • Use X-ray crystallography for unambiguous determination of stereochemistry. For less stable compounds, employ NOESY/ROESY NMR experiments to infer spatial proximity of substituents .
  • Compare experimental 1^1H NMR chemical shifts and coupling constants with computational predictions (DFT-based NMR shielding calculations) to validate configurations .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) align with experimental observations of this compound’s reactivity in cycloaddition reactions?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G* level) to model transition states and activation energies for key reaction steps. Compare these with kinetic data (e.g., Arrhenius plots from variable-temperature NMR or stopped-flow experiments) .
  • Address discrepancies by refining computational models (e.g., solvent effects via PCM, dispersion corrections) or revisiting experimental assumptions (e.g., competing pathways) .
  • Publish raw computational input/output files and experimental kinetic datasets in supplementary materials for transparency .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., strain energy) of this compound?

  • Methodological Answer :

  • Conduct comparative calorimetry (DSC) or computational thermochemistry (G4 theory) to reassess strain energy. Cross-validate results with independent methods, such as group-contribution models or bond-length analysis .
  • Analyze methodological differences in prior studies (e.g., solvent effects, purity of samples) and perform sensitivity analyses to identify error sources .
  • Propose a standardized protocol for thermodynamic measurements in strained bicyclic systems, emphasizing error margins and calibration standards .

Q. How can the mechanistic role of this compound in asymmetric catalysis be systematically investigated?

  • Methodological Answer :

  • Design kinetic isotopic effect (KIE) studies or stereochemical labeling (e.g., deuterium) to track bond formation/breaking in catalytic cycles .
  • Use in-situ FTIR or Raman spectroscopy to monitor intermediate species. Pair with DFT-based mechanistic simulations to propose viable pathways .
  • Publish full crystallographic data (CCDC numbers) for catalyst-substrate complexes and detailed kinetic profiles .

Data Management and Reporting

Q. What are the best practices for presenting large datasets (e.g., crystallographic, spectral) in studies involving this compound?

  • Methodological Answer :

  • Include processed data (e.g., selected bond lengths/angles, key spectral peaks) in the main text. Deposit raw data (e.g., .cif files, NMR FIDs) in repositories like Zenodo or institutional databases .
  • Use tables to summarize comparative results (e.g., reaction yields under varying conditions) and figures to highlight trends (e.g., energy profiles, catalytic turnover vs. temperature) .

Q. How should researchers address non-reproducible results in synthetic or mechanistic studies of this compound?

  • Methodological Answer :

  • Document all experimental variables (e.g., humidity, catalyst batch) and replicate experiments across multiple labs .
  • Perform statistical outlier analysis (e.g., Grubbs’ test) and report confidence intervals for key metrics .
  • Publish negative results and troubleshooting logs to guide future investigations .

Ethical and Collaborative Considerations

Q. What criteria should guide the selection of collaborative teams for studying this compound’s applications?

  • Methodological Answer :

  • Prioritize complementary expertise (e.g., synthetic chemists, computational modelers, spectroscopists). Define roles using project management tools (e.g., Gantt charts) to align milestones with team capabilities .
  • Establish data-sharing agreements and authorship criteria early, adhering to CRediT (Contributor Roles Taxonomy) standards .

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